

Application Notes and Protocols: **tert-Butyl 3-ethylpiperazine-1-carboxylate** in Medicinal Chemistry

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Compound of Interest

Compound Name: *tert-Butyl 3-Ethylpiperazine-1-carboxylate*

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Introduction

Substituted piperazine moieties are ubiquitous scaffolds in modern medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties and serve as versatile connectors for pharmacophoric elements. **tert-Butyl 3-ethylpiperazine-1-carboxylate** is a key chiral building block employed in the synthesis of complex bioactive molecules. Its Boc-protected secondary amine allows for selective functionalization, while the ethyl group at the 3-position can provide specific steric interactions within a biological target's binding site. This document provides detailed application notes on the use of a closely related analog, tert-butyl 3-methylpiperazine-1-carboxylate, in the synthesis of the clinical candidate Gedatolisib (PF-05212384), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

Application: Synthesis of Gedatolisib (PF-05212384), a Dual PI3K/mTOR Inhibitor

Gedatolisib is an investigational anti-cancer agent that targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in various human cancers, promoting cell growth,

proliferation, and survival.^[1] The incorporation of the 3-methylpiperazine moiety is a critical feature of Gedatolisib's structure, contributing to its overall pharmacological profile.

Quantitative Data: Biological Activity of Gedatolisib

The following table summarizes the in vitro inhibitory activity of Gedatolisib against various isoforms of PI3K and mTOR.

Target Enzyme	IC50 (nM)
PI3K α	0.4 ^{[1][2][3]}
PI3K β	6.0 ^{[1][3]}
PI3K γ	5.4 ^{[1][2][3]}
PI3K δ	8.0 ^{[1][3]}
mTOR	1.6 ^{[2][3]}

Experimental Protocols

Synthesis of Gedatolisib Intermediate via N-Arylation

This protocol describes the crucial N-arylation step, coupling the piperazine building block with a pyrimidine core, a common strategy in the synthesis of kinase inhibitors.

Materials and Equipment:

- (S)-tert-butyl 3-methylpiperazine-1-carboxylate
- 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$)
- Xantphos
- Cesium carbonate (Cs_2CO_3)
- Anhydrous 1,4-dioxane

- Inert gas (Argon or Nitrogen)
- Schlenk flask and standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate

Procedure:

- Reaction Setup: In a glovebox or under a stream of inert gas, add (S)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 equiv.), 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (1.1 equiv.), $\text{Pd}_2(\text{dba})_3$ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs_2CO_3 (2.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- Solvent Addition: Add anhydrous 1,4-dioxane (10 mL per mmol of the limiting reagent) to the flask.
- Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
- Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated intermediate.

Boc Deprotection and Final Coupling to Yield Gedatolisib

This protocol outlines the removal of the Boc protecting group and the subsequent coupling to complete the synthesis of Gedatolisib.

Materials and Equipment:

- N-arylated intermediate from the previous step
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- 4-amino-N-(4-morpholinophenyl)benzamide
- Triphosgene
- Triethylamine
- Standard laboratory glassware

Procedure:

- Boc Deprotection: Dissolve the N-arylated intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.
- Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over sodium sulfate and concentrate to yield the deprotected piperazine intermediate.
- Urea Formation: In a separate flask, dissolve 4-amino-N-(4-morpholinophenyl)benzamide in anhydrous DCM and cool to 0 °C. Add a solution of triphosgene in DCM dropwise, followed by the dropwise addition of triethylamine. Stir the reaction at 0 °C for 1 hour to form the isocyanate.
- Final Coupling: To the isocyanate solution, add a solution of the deprotected piperazine intermediate in DCM. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
- Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product

by flash column chromatography or recrystallization to obtain Gedatolisib.

In Vitro PI3K/mTOR Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds like Gedatolisib against PI3K and mTOR kinases.

Materials and Equipment:

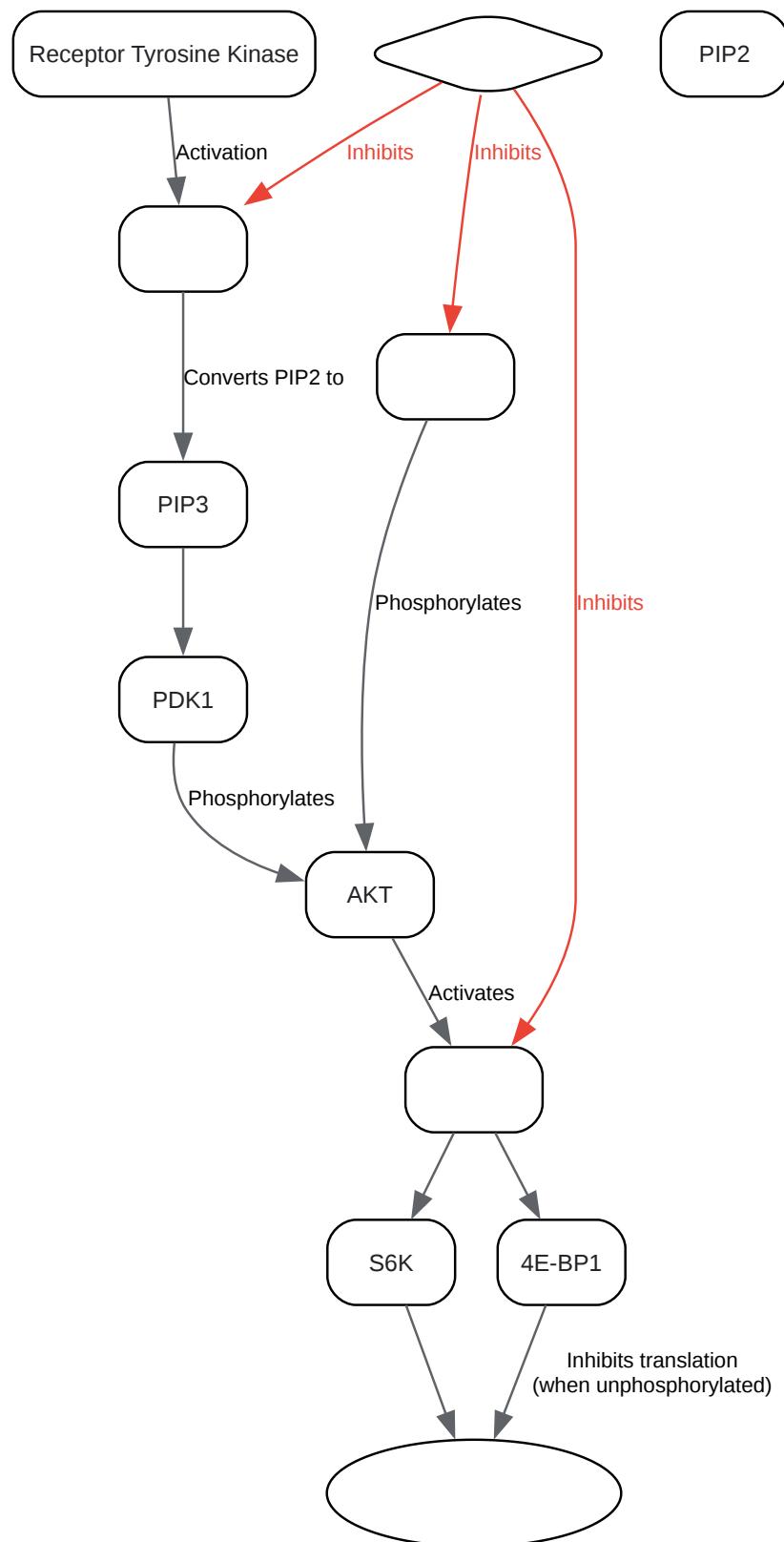
- Recombinant human PI3K isoforms (α , β , γ , δ) and mTOR kinase
- Gedatolisib or other test compounds
- ATP
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Substrate (e.g., phosphatidylinositol for PI3K, PHAS-I/4E-BP1 for mTOR)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of Gedatolisib in DMSO.
- Reaction Setup: In a 96-well plate, add the kinase buffer, the respective kinase, and the test compound at various concentrations.
- Initiation of Reaction: Add a mixture of ATP and the appropriate substrate to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

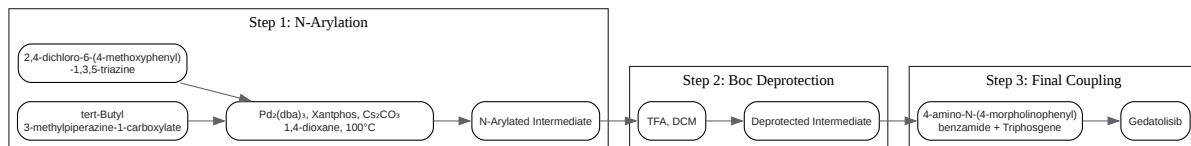
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations



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Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Gedatolisib.



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Caption: Experimental workflow for the synthesis of Gedatolisib.

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References

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